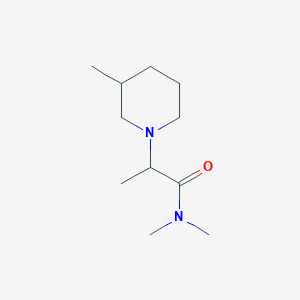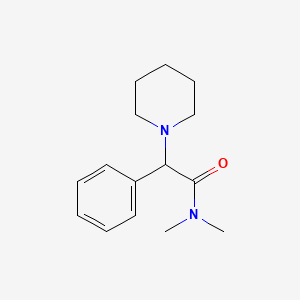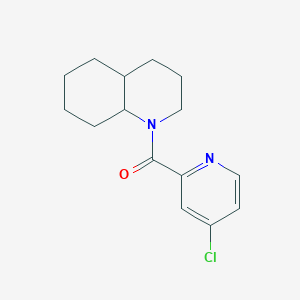
N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide, also known as DMMP, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. DMMP is a tertiary amide and is commonly used as a precursor in the synthesis of other compounds.
Mecanismo De Acción
The exact mechanism of action of N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide is not well understood. However, it is believed that N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide acts as a cholinesterase inhibitor, which means that it inhibits the activity of the enzyme cholinesterase. Cholinesterase is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in various physiological processes, including muscle contraction, cognition, and memory.
Biochemical and Physiological Effects:
N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide inhibits the activity of cholinesterase, which leads to an increase in the concentration of acetylcholine in the synaptic cleft. This increase in acetylcholine concentration can lead to various physiological effects, including muscle twitching, tremors, and convulsions. In vivo studies have shown that N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide can cause respiratory depression, bradycardia, and hypotension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also a stable compound that can be easily stored and transported. However, N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide has some limitations for use in lab experiments. It is highly toxic and can be hazardous to handle. It also has a short half-life, which means that its effects are short-lived.
Direcciones Futuras
There are several future directions for the study of N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide. One area of research is the development of new synthetic methods for N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide and its derivatives. Another area of research is the study of the mechanism of action of N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide and its potential applications in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide can be used as a tool for studying the cholinergic system and its role in various physiological processes.
Métodos De Síntesis
N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide can be synthesized using various methods, including the reaction of 3-methylpiperidine with dimethylcarbamoyl chloride, the reaction of 3-methylpiperidine with dimethylformamide dimethylacetal, and the reaction of 3-methylpiperidine with dimethylamine and propionyl chloride. The most commonly used method for synthesizing N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide is the reaction of 3-methylpiperidine with dimethylcarbamoyl chloride.
Aplicaciones Científicas De Investigación
N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide has been extensively studied for its potential applications in various scientific fields, including organic chemistry, medicinal chemistry, and material science. N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide is commonly used as a precursor in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide is also used in the production of polymers, resins, and plastics.
Propiedades
IUPAC Name |
N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9-6-5-7-13(8-9)10(2)11(14)12(3)4/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGMXWZXBFQKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-(3-methylpiperidin-1-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]piperazine-1-carboxamide](/img/structure/B7515968.png)








![2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7516032.png)
![2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B7516041.png)
![5-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516052.png)
![1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone](/img/structure/B7516062.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one](/img/structure/B7516066.png)